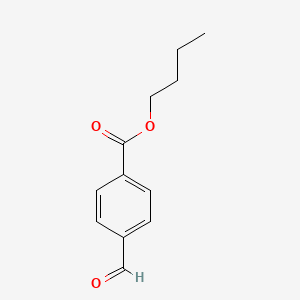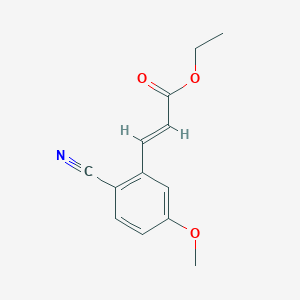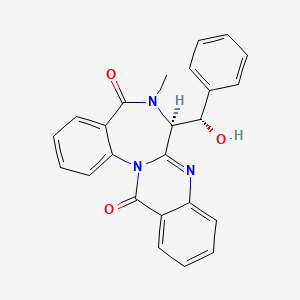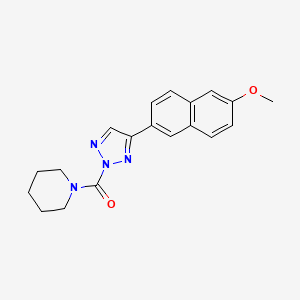
3-Demethoxyfortimicin A tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Demethoxyfortimicin A tetrahydrochloride: is a derivative of fortimicin, an aminoglycoside antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications. It is particularly noted for its activity against a broad spectrum of bacterial strains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Demethoxyfortimicin A involves several key steps. One of the primary methods includes the selective reactions of 3-O-demethyl-3-O-methanesulfonyl-4-N,5-O-methylenefortimicin derivatives. The process involves the treatment of 1,2’,6’-tri-N-benzyloxycarbonyl-3-O-demethylfortimicin B with formaldehyde in aqueous methanol to form an oxazolidine intermediate. This intermediate is then converted to a carbamate using sodium hydride in dimethylformamide. The carbamate is further converted to a methanesulfonate using methanesulfonyl chloride in pyridine. Finally, the methanesulfonate is treated with sodium cyanoborohydride and sodium azide in methanol in the presence of formaldehyde and acetic acid to yield 3-Demethoxyfortimicin A .
Industrial Production Methods: Industrial production methods for 3-Demethoxyfortimicin A tetrahydrochloride are not extensively documented in the public domain. the process likely involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 3-Demethoxyfortimicin A undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Demethoxyfortimicin A is used as a model compound to study the reactivity and stability of aminoglycoside antibiotics.
Biology: In biological research, it is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: In medicine, 3-Demethoxyfortimicin A is studied for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: In the industrial sector, this compound is used in the development of new antibiotics and as a reference standard in quality control processes.
Mecanismo De Acción
3-Demethoxyfortimicin A exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis .
Comparación Con Compuestos Similares
- Fortimicin A
- 3-O-Demethylfortimicin A
- 2-Deoxyfortimicin A
- 2-Epi-Fortimicin A
Comparison: 3-Demethoxyfortimicin A is unique due to the absence of a methoxy group at the C-3 position, which differentiates it from other fortimicin derivatives. This structural difference can influence its antibacterial activity and spectrum of action. For instance, 3-O-Demethylfortimicin A has a methoxy group at the C-3 position, which may affect its binding affinity to bacterial ribosomes and its overall efficacy .
Propiedades
Fórmula molecular |
C16H37Cl4N5O5 |
|---|---|
Peso molecular |
521.3 g/mol |
Nombre IUPAC |
2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxycyclohexyl]-N-methylacetamide;tetrahydrochloride |
InChI |
InChI=1S/C16H33N5O5.4ClH/c1-7(18)11-4-3-8(19)16(25-11)26-15-13(20)10(22)5-9(14(15)24)21(2)12(23)6-17;;;;/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;4*1H |
Clave InChI |
IDYYUJFKDCFZHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC(C(O1)OC2C(C(CC(C2O)N(C)C(=O)CN)O)N)N)N.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
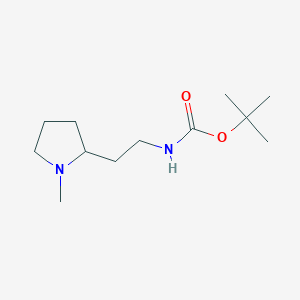

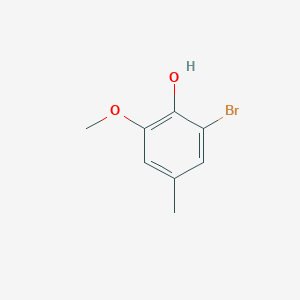
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
